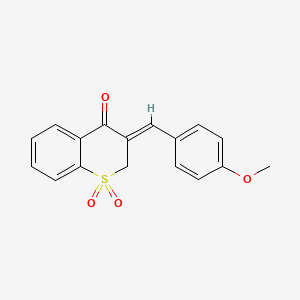

(Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide

Description

(Z)-2,3-Dihydro-3-((4-méthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one 1,1-dioxyde est un composé organique synthétique appartenant à la classe des dérivés benzothiopyraniques. Ce composé est caractérisé par la présence d'une structure centrale de benzothiopyran avec un substituant méthoxyphénylméthylène. Les dérivés de benzothiopyran sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

130689-13-3 |

|---|---|

Formule moléculaire |

C17H14O4S |

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

(3Z)-3-[(4-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |

InChI |

InChI=1S/C17H14O4S/c1-21-14-8-6-12(7-9-14)10-13-11-22(19,20)16-5-3-2-4-15(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |

Clé InChI |

NWWAXIIZZWYWCW-JLHYYAGUSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |

SMILES canonique |

COC1=CC=C(C=C1)C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (Z)-2,3-Dihydro-3-((4-méthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one 1,1-dioxyde implique généralement la condensation de la 4-méthoxybenzaldéhyde avec la 2,3-dihydro-4H-1-benzothiopyran-4-one en présence d'un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'adaptation du processus de synthèse. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et la concentration du catalyseur, peut améliorer encore le rendement et la qualité du produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.

Biologie : Étudié pour ses propriétés antimicrobiennes, antifongiques et antivirales.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses. Il présente également des propriétés anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques, tels que les semi-conducteurs organiques et les diodes électroluminescentes.

Mécanisme d'action

Le mécanisme d'action de (Z)-2,3-Dihydro-3-((4-méthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one 1,1-dioxyde implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé cible les enzymes et les protéines impliquées dans la division cellulaire, telles que la protéine Z thermosensible filamenteuse (FtsZ), qui joue un rôle crucial dans la division cellulaire bactérienne.

Voies impliquées : Il interfère avec la biosynthèse du peptidoglycane, ce qui conduit à la perturbation de la formation de la paroi cellulaire bactérienne. Dans les cellules cancéreuses, il induit l'apoptose par l'activation des caspases et la voie mitochondriale.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It also exhibits anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of (Z)-2,3-Dihydro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cell division, such as the filamentous temperature-sensitive protein Z (FtsZ), which plays a crucial role in bacterial cell division.

Pathways Involved: It interferes with the biosynthesis of peptidoglycan, leading to the disruption of bacterial cell wall formation. In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway.

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés benzothiopyraniques : Composés avec des structures centrales similaires mais des substituants différents, tels que la 2,3-dihydro-4H-1-benzothiopyran-4-one et ses divers dérivés substitués.

Dérivés thiazoliques : Composés contenant un cycle thiazole, tels que la sulfathiazole et le ritonavir, qui présentent des activités biologiques similaires.

Unicité

(Z)-2,3-Dihydro-3-((4-méthoxyphényl)méthylène)-4H-1-benzothiopyran-4-one 1,1-dioxyde se distingue par sa combinaison unique d'un noyau benzothiopyranique avec un substituant méthoxyphénylméthylène. Cette caractéristique structurelle contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.